tert-Butyl (R)-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate
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Overview
Description
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a trifluoromethylthio group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable halide or sulfonate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and chloroform.
Scientific Research Applications
tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate without the trifluoromethylthio group.
tert-Butyl ®-(3-methylbutan-2-yl)carbamate: Lacks the trifluoromethylthio group but has a similar backbone structure.
tert-Butyl ®-(3-methyl-1-((methylthio)butan-2-yl)carbamate: Contains a methylthio group instead of a trifluoromethylthio group. The presence of the trifluoromethylthio group in tert-Butyl ®-(3-methyl-1-((trifluoromethyl)thio)butan-2-yl)carbamate makes it unique, as this group significantly alters the compound’s chemical properties and reactivity
Properties
Molecular Formula |
C11H20F3NO2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
tert-butyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H20F3NO2S/c1-7(2)8(6-18-11(12,13)14)15-9(16)17-10(3,4)5/h7-8H,6H2,1-5H3,(H,15,16) |
InChI Key |
QPXCMKUHCVTTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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